4-Bromo-5-methylthiophene-2-sulfonamide
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Overview
Description
4-Bromo-5-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methylthiophene-2-sulfonamide typically involves the bromination of 5-methylthiophene-2-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted thiophene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
4-Bromo-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methylthiophene-2-sulfonamide
- 4-Methylthiophene-2-sulfonamide
- 5-Methylthiophene-2-sulfonamide
Uniqueness
4-Bromo-5-methylthiophene-2-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6BrNO2S2 |
---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
4-bromo-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,1H3,(H2,7,8,9) |
InChI Key |
YVMJYWJPMBUXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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